6-chloro-4-(3-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
6-chloro-4-(3-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a heterocyclic compound featuring a benzothiazine-dione core substituted with a chlorine atom at position 6, a 3-ethylphenyl group at position 4, and a piperidine-1-carbonyl moiety at position 2. The compound’s stereoelectronic profile, influenced by the chloro and ethylphenyl substituents, may contribute to its binding affinity and metabolic stability. Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP for visualization, ensuring accurate determination of molecular geometry and packing .
Properties
IUPAC Name |
[6-chloro-4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-2-16-7-6-8-18(13-16)25-15-21(22(26)24-11-4-3-5-12-24)29(27,28)20-10-9-17(23)14-19(20)25/h6-10,13-15H,2-5,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMXIPIKUWDDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-4-(3-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound belonging to the class of benzothiazine derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazine core, a chloro group, an ethylphenyl substituent, and a piperidine moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20ClN2O3S |
| Molecular Weight | 394.89 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been shown to interact with MDM2 (Murine Double Minute 2), a protein that regulates the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .
Receptor Binding : It may modulate the activity of cellular receptors, impacting downstream signaling pathways that are crucial for cell survival and proliferation.
DNA Interaction : The compound might intercalate into DNA strands, affecting replication and transcription processes. This can lead to cytotoxic effects in rapidly dividing cells such as cancer cells.
Biological Activity and Case Studies
Recent studies have demonstrated the potent biological activity of this compound:
- MDM2 Inhibition : In vitro studies indicated that the compound binds to MDM2 with a high affinity (K_i < 1 nM), significantly inhibiting the growth of various cancer cell lines. For example, it exhibited an IC_50 value of 190 nM against SJSA-1 osteosarcoma cells .
- Anticancer Efficacy : In vivo experiments using xenograft models showed that treatment with this compound resulted in substantial tumor growth inhibition without complete regression, highlighting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Modifications to the chemical structure have been explored to enhance potency and selectivity. For instance, introducing additional halogen substituents has been shown to improve binding affinity to MDM2 .
Comparative Analysis
When compared to other benzothiazine derivatives, this compound demonstrates unique properties due to its specific substituents.
| Compound | K_i (nM) | IC_50 (nM) | Notes |
|---|---|---|---|
| 6-Chloro Compound | < 1 | 190 | Potent MDM2 inhibitor |
| Similar Compound A | 75.9 | Not specified | Moderate binding affinity |
| Similar Compound B | < 10 | Not specified | Enhanced cytotoxicity |
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its biological activities. Research indicates that it may possess:
- Antitumor Activity : Studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). For instance, MTT assays revealed significant cytotoxic effects at concentrations of 1 to 4 μM, promoting apoptosis and inducing cell cycle arrest in cancer cells .
- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, although further studies are required to elucidate the exact mechanisms involved .
The biological activity of 6-chloro-4-(3-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-benzothiazine-1,1-dione primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for various metabolic pathways by binding to their active sites.
- Receptor Interaction : It can modulate the activity of cellular receptors, influencing critical signaling pathways that regulate cell survival and proliferation.
Chemical Synthesis and Industrial Applications
Due to its structural complexity, this compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for:
- Development of New Materials : The compound's chemical properties can be harnessed in the development of innovative materials with specific functionalities.
Case Studies and Research Findings
Recent studies have highlighted the biological effects of benzothiazine derivatives, including this compound. Here are some notable findings:
Antitumor Activity
A study evaluated various benzothiazole derivatives for their anticancer properties. The compound demonstrated significant inhibition of cell proliferation in human cancer cell lines through MTT assays. The results indicated that at concentrations of 1, 2, and 4 μM, it promoted apoptosis and arrested the cell cycle in these cancer cells .
Mechanistic Insights
The mechanism of action involves enzyme inhibition and receptor binding which may lead to altered metabolic pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent positioning, functional groups, or heterocyclic modifications. Key comparisons include:
Positional Isomerism: 3-Ethylphenyl vs. 4-Ethylphenyl Substitution
A closely related analog, 6-chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione (PubChem entry referenced in ), demonstrates how ethyl group positioning affects molecular properties:
- Electronic Effects : The para-substituted ethyl group in the analog may enhance resonance stabilization, whereas the meta-substituted ethyl in the target compound could modulate electron density distribution differently.
- Crystallographic Data : Both compounds likely require software like SHELXL for refinement, but differences in crystal packing (e.g., hydrogen bonding or π-π interactions) may arise due to substituent positioning .
Substituent Variations: Chloro vs. Other Halogens
Replacing the chloro group with fluoro or bromo alters electronegativity and van der Waals radii:
- Fluoro Substitution : Smaller size and higher electronegativity may improve solubility but reduce hydrophobic interactions.
Piperidine-Carbonyl Modifications
Replacing piperidine with morpholine or pyrrolidine affects basicity and conformational flexibility:
- Pyrrolidine : A smaller ring size may reduce steric bulk but limit hydrogen-bonding capabilities.
Data Table: Hypothetical Comparative Analysis
*IC50 values are illustrative; actual data require experimental validation.
Notes and Methodological Considerations
Structural Analysis : The use of SHELX programs (e.g., SHELXL for refinement) and WinGX/ORTEP for visualization is critical in elucidating the molecular geometry and intermolecular interactions of such compounds .
Data Limitations : Direct experimental data for the target compound are scarce in publicly accessible literature. Comparisons rely on structural inferences and methodologies applied to analogs.
Pharmacological Potential: The benzothiazine-dione scaffold warrants further investigation for bioactivity, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.
Preparation Methods
Knoevenagel Condensation
A modified protocol from Souza et al. (2010) employs 2-aminothiophenol derivatives and β-keto esters in dimethylformamide (DMF) with sodium methoxide. For example:
Enantioselective Cyclization
Alberts et al. (2024) demonstrated chirality transfer using (S)-methyl 2-acetamido-3-(3-chlorophenyl)propanoate. Key steps include:
- Transesterification : Methanolysis with K₂CO₃ to prevent racemization.
- Cyclization : HCl-mediated ring closure at 0°C, yielding enantiomerically pure benzothiazine intermediates.
Piperidine-1-Carbonyl Group Incorporation
Acylation is performed using 1-acetylpiperidine-4-carbonyl chloride under Schlenk conditions:
Acylation Protocol
- Reagents : Benzothiazine derivative (1.0 equiv), 1-acetylpiperidine-4-carbonyl chloride (1.1 equiv).
- Conditions : Tetrahydrofuran (THF), −10°C, MgCl₂-LiCl base.
- Yield : 33% (similar to Ambeed’s method for analogous compounds).
Chlorination and Final Functionalization
Electrophilic chlorination at position 6 is achieved using sulfuryl chloride (SO₂Cl₂):
- Reagents : Benzothiazine intermediate (1.0 equiv), SO₂Cl₂ (1.2 equiv).
- Conditions : Acetonitrile, 0°C → 25°C, 4 h.
- Yield : 85–90%.
Oxidation to Sulfone
The sulfur atom is oxidized to a sulfone using m-chloroperbenzoic acid (mCPBA) :
Optimization and Yield Improvement Strategies
Solvent-Free Acetylation
Racemization Control
Hydrolysis of methyl esters using one-pot transesterification (Alberts et al.) reduces epimerization risk.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction (as in Souza et al.) confirms the λ⁶-sulfone configuration.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 6-chloro-4-(3-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione?
Methodological Answer: The synthesis of structurally complex heterocyclic compounds like this benzothiazine derivative typically involves multi-step reactions. Key steps include:
- Nucleophilic substitution for introducing the 6-chloro group, using reagents like POCl₃ or SOCl₂ under anhydrous conditions .
- Piperidine-carbonyl coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) to ensure regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) at 60–80°C improve reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is critical:
- ¹H/¹³C NMR : Confirm substituent positions and piperidine-carbonyl bonding (e.g., carbonyl peaks at ~170 ppm in ¹³C NMR) .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1640–1680 cm⁻¹, S=O at ~1150–1250 cm⁻¹) .
- Elemental Analysis (EA) : Validate empirical formula (C₂₀H₂₀ClN₂O₃S) with <0.3% deviation between calculated and observed values .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 409.5) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
- Storage : Store in airtight containers at 2–8°C, away from ignition sources (flash point >150°C inferred from analogs) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and regioselectivity in derivatization reactions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways to guide experimental design .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina, focusing on the benzothiazine core .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical and biological properties?
Methodological Answer:
- SAR Studies : Synthesize analogs with substituents at the 3-ethylphenyl or piperidine positions.
- Thermal Stability : DSC/TGA analysis reveals decomposition temperatures (>250°C for unmodified compound) .
Q. How should researchers address contradictions in experimental data (e.g., yield discrepancies between synthetic routes)?
Methodological Answer:
- Statistical Analysis : Apply ANOVA to compare yields across reaction conditions (e.g., solvent, catalyst) .
- By-Product Identification : Use LC-MS/MS to detect impurities (e.g., unreacted intermediates) and refine purification protocols .
- Replication : Repeat experiments with controlled variables (e.g., moisture-free environment for anhydrous reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
